Patulin

Description

Properties

IUPAC Name |

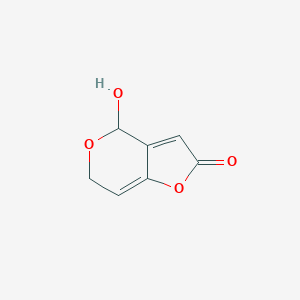

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021101 | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000068 [mmHg] | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |

CAS No. |

149-29-1, 247172-18-5 | |

| Record name | Patulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 351633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247172185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95X2BV4W8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.0 °C, 111 °C | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Patulin: A Technical Retrospective

A serendipitous discovery in the age of antibiotics, patulin's journey from a potential common cold therapeutic to a regulated mycotoxin is a compelling case study in drug development and toxicology. This technical guide delves into the historical discovery and initial isolation of this compound, providing a detailed look at the experimental protocols and quantitative data from the seminal studies of the 1940s.

Executive Summary

Initially heralded as a promising antibiotic with potential applications against the common cold, this compound was independently isolated in 1943 by two research groups: one led by Harold Raistrick and J. H. Birkinshaw in the United Kingdom, and another by Nancy Atkinson in Australia. The exigencies of World War II and the burgeoning success of penicillin fueled intensive research into novel antimicrobial agents, creating the backdrop for this compound's discovery. However, early enthusiasm was quickly tempered by findings of its toxicity, leading to its reclassification as a mycotoxin. This guide provides a comprehensive technical account of the original fungal culture methods, extraction and purification protocols, and the early analytical characterization of this historically significant secondary metabolite.

Historical Context and Initial Discovery

The early 1940s were a period of intense scientific effort to discover and develop new antimicrobial compounds, spurred by the success of penicillin. It was within this context that this compound, a secondary metabolite produced by several species of Penicillium and Aspergillus, was identified.

In 1943, Birkinshaw and his colleagues isolated the compound from Penicillium patulum (now known as Penicillium griseofulvum) and Penicillium expansum as part of a broader screening program for fungal metabolites with antibiotic properties.[1][2] Concurrently, and independently, Nancy Atkinson in Australia isolated the same substance, which she termed 'penicidin', during her investigations into antibacterial substances produced by molds.[3][4] The compound was given various names by different research groups, including clavacin, claviformin, expansine, and myocin C, reflecting its multiple independent discoveries before its chemical identity was unified.[5]

Initial reports of its efficacy against the common cold led to clinical trials in the United Kingdom under the brand name "tercinin". However, these trials ultimately demonstrated a lack of benefit and, coupled with emerging evidence of its toxicity to both humans and animals, interest in this compound as a therapeutic agent waned by the mid-1940s. By the 1960s, its toxic properties were more thoroughly understood, leading to its reclassification as a mycotoxin.

Fungal Strains and Cultivation for this compound Production

The pioneering researchers utilized strains of Penicillium that were observed to produce metabolites with antibacterial activity. The primary species used in the initial isolation of this compound were Penicillium patulum and Penicillium expansum.

Experimental Protocol: Fungal Cultivation

The following is a generalized protocol based on the methodologies described in early publications for the cultivation of Penicillium species for this compound production:

-

Media Preparation: A Czapek-Dox liquid medium was commonly employed. A typical composition consisted of:

-

Glucose: 40-50 g/L

-

Sodium Nitrate: 2 g/L

-

Potassium Phosphate (monobasic): 1 g/L

-

Magnesium Sulfate: 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate: 0.01 g/L

-

The final pH of the medium was adjusted to approximately 4.0-4.5.

-

-

Inoculation: The sterilized medium was inoculated with a spore suspension of the selected Penicillium strain.

-

Incubation: The cultures were incubated as stationary surface cultures at 20-24°C for a period of 14 to 21 days. During this time, a thick mycelial mat would form on the surface of the liquid medium.

Extraction and Isolation of this compound

The initial methods for extracting and purifying this compound from the fungal culture medium were based on classical organic chemistry techniques.

Experimental Protocol: this compound Extraction and Purification

The following protocol represents the general steps undertaken by early researchers for the isolation of this compound:

-

Harvesting and Filtration: After the incubation period, the culture fluid was separated from the mycelial mat by filtration through muslin or a similar filter material.

-

Solvent Extraction: The filtered culture medium was acidified to a pH of approximately 3.0-4.0 with a mineral acid, such as hydrochloric acid. The acidified medium was then subjected to repeated extractions with an organic solvent. Amyl acetate or ethyl acetate were commonly used for this purpose.

-

Concentration: The combined organic extracts were concentrated under reduced pressure to a smaller volume.

-

Back-Extraction into Aqueous Base: The concentrated organic extract was then extracted with a dilute aqueous solution of sodium bicarbonate. This step served to separate acidic compounds, including this compound, from neutral and basic impurities.

-

Re-extraction into Organic Solvent: The aqueous sodium bicarbonate extract was then re-acidified and the this compound was extracted back into an organic solvent, typically chloroform or ether.

-

Crystallization: The final organic extract was dried over anhydrous sodium sulfate and the solvent was evaporated to yield a crude crystalline product. Further purification was achieved by recrystallization from a suitable solvent, such as benzene or a mixture of ether and petroleum ether.

Quantitative Data from Early Studies

Quantitative data from the original publications of the 1940s is not as detailed as in modern studies. However, some estimations of yield can be inferred.

| Parameter | Reported Value | Fungal Strain(s) | Reference |

| Crude this compound Yield | 1.0 - 1.5 g/L | Penicillium patulum | Inferred from Birkinshaw et al. (1943) |

| Purified this compound Yield | 0.5 - 0.8 g/L | Penicillium patulum | Inferred from Birkinshaw et al. (1943) |

Note: These values are estimations based on the described extraction volumes and final product amounts in the historical literature and should be considered approximate.

Early Characterization and Structure Elucidation

The initial characterization of this compound relied on classical chemical and physical methods.

| Property | Description |

| Appearance | Colorless, crystalline solid |

| Melting Point | Approximately 110-111°C |

| Solubility | Soluble in water, ethanol, acetone, and ethyl acetate; sparingly soluble in ether and benzene. |

| Chemical Formula | C₇H₆O₄ |

The correct chemical structure of this compound as an unsaturated lactone was definitively established in the late 1940s and early 1950s through chemical degradation studies and the synthesis of this compound derivatives.

Visualizations

Logical Flow of this compound Discovery

References

An In-depth Technical Guide to the Chemical Structure and Properties of Patulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin, a mycotoxin produced by several fungal species, notably from the Aspergillus, Penicillium, and Byssochlamys genera, is a significant contaminant in fruits and their derived products, particularly apples.[1][2][3] Its presence in the food chain raises public health concerns due to its documented toxicological effects, including immunotoxicity, genotoxicity, and potential carcinogenicity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of toxicity of this compound. Detailed experimental protocols for its extraction and analysis are also presented to aid researchers in its detection and quantification.

Chemical Structure and Identity

This compound is a polyketide lactone with the systematic IUPAC name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. It is a white, crystalline powder that is soluble in water and various organic solvents.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound (C₇H₆O₄).

Physicochemical and Spectroscopic Properties

This compound is a relatively stable molecule, particularly in acidic conditions, but is susceptible to degradation in alkaline environments. It is also heat-stable, meaning that processes like pasteurization do not effectively eliminate it from contaminated products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆O₄ | |

| Molar Mass | 154.12 g/mol | |

| Appearance | White crystalline powder/compact prisms | |

| Melting Point | 110-111 °C | |

| Solubility | Soluble in water, ethanol, diethyl ether, acetone, chloroform, ethyl acetate | |

| Vapor Pressure | 6.8 x 10⁻⁶ mmHg |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Spectroscopy | Maximum absorption (λmax) at ~276 nm in methanol/acetonitrile. | |

| Infrared (IR) Spectroscopy | Absorption bands at 5.6, 5.9, and 6.1 microns in the double bond region. | |

| ¹H NMR Spectroscopy | Signals corresponding to the protons in the furan and pyran rings. | |

| ¹³C NMR Spectroscopy | Signals corresponding to the seven carbon atoms in the structure. | |

| Mass Spectrometry (MS) | Deprotonated molecule [M-H]⁻ at m/z 153. Fragment ions at m/z 109 and 81. |

Biosynthesis of this compound

This compound is a polyketide, biosynthesized from 6-methylsalicylic acid (6-MSA) through a series of enzymatic conversions. The biosynthetic pathway involves approximately 10 steps and a cluster of 15 genes has been identified to be involved in this process. A key enzyme in this pathway is isoepoxydon dehydrogenase (IDH).

Diagram: Biosynthetic Pathway of this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its high reactivity with sulfhydryl (SH) groups of amino acids and proteins, leading to the inhibition of various enzymes. This interaction is a key factor in its cytotoxic effects. This compound is also known to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage, lipid peroxidation, and apoptosis.

Diagram: this compound's Cellular Mechanism of Action

Caption: this compound's mechanism of toxicity at the cellular level.

Experimental Protocols for this compound Analysis

Accurate determination of this compound levels in food matrices is crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Preparation: Extraction and Cleanup

Objective: To extract this compound from a liquid matrix (e.g., apple juice) and remove interfering compounds.

A. Liquid-Liquid Extraction (LLE)

-

Extraction:

-

To a 10 mL sample of clear apple juice, add 20 mL of ethyl acetate.

-

Shake vigorously for 1-2 minutes.

-

Allow the layers to separate. The top layer is the organic phase containing this compound.

-

Transfer the organic phase to a clean tube.

-

Repeat the extraction of the aqueous phase with another 20 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Cleanup:

-

Add 10 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extract.

-

Shake for 30 seconds and allow the layers to separate.

-

Discard the lower aqueous layer. This step removes acidic interferences.

-

-

Concentration:

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acidified water, pH 4, or mobile phase) for HPLC analysis.

-

B. Solid-Phase Extraction (SPE)

-

Column Conditioning:

-

Condition a C18 SPE cartridge (e.g., 3 mL, 100 mg) by passing 6 mL of methanol followed by 6 mL of water.

-

-

Sample Loading:

-

Load 2 mL of the apple juice sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 3 mL of 5 mM ammonium acetate followed by 3 mL of water to remove polar interferences.

-

-

Elution:

-

Elute the this compound from the cartridge with 4 mL of methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

-

Diagram: Experimental Workflow for this compound Analysis

Caption: General experimental workflow for this compound extraction and analysis.

Analytical Instrumentation and Conditions

A. HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV detector set at 276 nm.

-

Quantification: Based on a calibration curve prepared from certified this compound reference standards.

B. LC-MS/MS Method

-

Column: UPLC/UHPLC C18 column for faster analysis.

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier such as ammonium acetate or formic acid to enhance ionization.

-

Ionization Source: Electrospray Ionization (ESI) in negative mode is common.

-

Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Parent ion (Q1): m/z 153 [M-H]⁻

-

Product ions (Q3): m/z 109, 81

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, biosynthesis, and toxicity of this compound. The provided experimental protocols offer a foundation for the reliable detection and quantification of this mycotoxin. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working on food safety, toxicology, and the development of mitigation strategies to reduce human exposure to this compound. The use of certified analytical standards is imperative for accurate quantification.

References

An In-depth Technical Guide to the Enzymes of Patulin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin is a mycotoxin produced by several species of fungi, notably those belonging to the genera Aspergillus and Penicillium, which contaminates a wide range of fruits and their derived products, posing a significant food safety concern. The biosynthesis of this toxic secondary metabolite is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. A thorough understanding of the enzymes involved in the this compound biosynthetic pathway is crucial for the development of effective strategies to control its production in food and for potential applications in drug development. This technical guide provides a comprehensive overview of the core enzymes in the this compound biosynthesis pathway, including their genetic basis, function, and available quantitative data. Detailed experimental protocols for the study of these enzymes and a visual representation of the biosynthetic pathway and related experimental workflows are also presented.

The this compound Biosynthesis Gene Cluster and Pathway

The genetic blueprint for this compound biosynthesis is located within a conserved gene cluster, typically spanning approximately 40 kb, which has been characterized in several this compound-producing fungi, including Aspergillus clavatus and Penicillium expansum.[1][2][3] This cluster, designated as the pat cluster, comprises 15 genes (patA through patO) that encode the biosynthetic enzymes, transporters, and a pathway-specific transcription factor.[4] The biosynthetic pathway is a multi-step process, estimated to involve around 10 enzymatic reactions, initiating from the condensation of acetyl-CoA and malonyl-CoA.[2]

The generally accepted this compound biosynthetic pathway is as follows:

-

6-Methylsalicylic Acid (6-MSA) Synthesis: The pathway begins with the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).

-

Conversion of 6-MSA to m-Cresol: 6-MSA is then decarboxylated to form m-cresol.

-

Hydroxylation of m-Cresol: m-Cresol undergoes hydroxylation to yield m-hydroxybenzyl alcohol.

-

Further Hydroxylation to Gentisyl Alcohol: m-Hydroxybenzyl alcohol is further hydroxylated to form gentisyl alcohol.

-

Formation of Gentisaldehyde: Gentisyl alcohol is oxidized to gentisaldehyde.

-

Conversion to Isoepoxydon: A series of enzymatic steps, including epoxidation, convert gentisaldehyde to isoepoxydon.

-

Subsequent Intermediates: Isoepoxydon is then converted through a series of intermediates including phyllostine and neothis compound.

-

Final Steps to this compound: The final steps involve the conversion of these intermediates to the final product, this compound.

Core Enzymes and Their Functions

Several key enzymes within the this compound biosynthetic pathway have been identified and functionally characterized. The table below provides a summary of these enzymes and their corresponding genes.

| Gene | Enzyme Name | EC Number | Function in this compound Biosynthesis |

| patK | 6-Methylsalicylic Acid Synthase (6-MSAS) | 2.3.1.165 | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid. |

| patG | 6-Methylsalicylate Decarboxylase | 4.1.1.52 | Decarboxylates 6-methylsalicylic acid to produce m-cresol. |

| patH | m-Cresol Hydroxylase (a Cytochrome P450) | - | Catalyzes the hydroxylation of m-cresol to m-hydroxybenzyl alcohol. |

| patI | m-Hydroxybenzyl Alcohol Hydroxylase (a Cytochrome P450) | - | Catalyzes the hydroxylation of m-hydroxybenzyl alcohol to gentisyl alcohol. |

| patN | Isoepoxydon Dehydrogenase (IDH) | - | Involved in the conversion of isoepoxydon to downstream intermediates. |

| patL | Zinc Finger Transcription Factor | - | A pathway-specific transcription factor that regulates the expression of other pat genes. |

| patA, patC, patM | Transporters | - | Putative transporters involved in the import of precursors or export of this compound or its intermediates. |

| patE | This compound Synthase | - | A flavin-dependent enzyme that catalyzes the final step in this compound biosynthesis. |

Quantitative Data on this compound Biosynthesis

Quantitative analysis of gene expression and the impact of gene knockouts on this compound production provide valuable insights into the critical control points of the biosynthetic pathway.

Gene Expression Data

Studies have shown that the expression of the pat gene cluster is tightly regulated. For instance, in Penicillium expansum, the expression of all 15 pat genes is significantly associated with this compound production, with higher expression observed under this compound-permissive conditions. The transcription factor encoded by patL plays a crucial role in activating the expression of the other genes in the cluster. Furthermore, environmental factors such as temperature and atmosphere have been shown to influence the expression of key genes like idh (patN).

| Condition | Gene | Fold Change in Expression | Reference |

| Fengycin (50 µg/L) treatment of P. expansum | 6-MSAS (patK) | 0.11-fold of control | |

| Fengycin (50 µg/L) treatment of P. expansum | IDH (patN) | 0.93-fold of control (not significant) |

Gene Knockout Data

Targeted gene disruption studies have unequivocally demonstrated the essential role of several pat genes in this compound biosynthesis.

| Gene Knockout | Organism | Effect on this compound Production | Reference |

| ΔpatK (6-MSAS) | Penicillium expansum | Production completely abolished | |

| ΔpatL (Transcription Factor) | Penicillium expansum | Production completely abolished | |

| 6-MSAS disruption (mutants M5 and M21) | Penicillium expansum | 33-41% reduction | |

| ΔPeRasA | Penicillium expansum | Markedly reduced |

Note: Comprehensive quantitative data for the knockout of each individual gene in the pat cluster is not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes involved in this compound biosynthesis.

Purification of 6-Methylsalicylic Acid Synthase (6-MSAS)

This protocol is adapted from the purification of 6-MSAS from Penicillium patulum.

Materials:

-

Mycelia of this compound-producing fungus

-

0.1 M Tris/sulphate buffer, pH 7.6, containing 15% (v/v) glycerol, 1 mM EDTA, 5 mM 2-mercaptoethanol, and protease inhibitors (e.g., benzamidine)

-

1% NaCl solution

-

Polyethylene glycol (PEG) 6000

-

Potassium phosphate buffer (50 mM and 200 mM), pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and protease inhibitors

-

Ammonium sulfate

-

Hydroxyapatite chromatography column

-

Centrifuge

Procedure:

-

Cell Disruption: Harvest mycelia by suction filtration and wash with 1% NaCl solution. Resuspend the mycelia in 0.1 M Tris/sulphate buffer and disrupt the cells using a suitable method (e.g., sonication, French press).

-

Centrifugation: Remove cell debris by centrifugation.

-

PEG Precipitation: Concentrate the supernatant by precipitation with PEG 6000.

-

Hydroxyapatite Chromatography: Dissolve the pellet in 50 mM potassium phosphate buffer and apply to a hydroxyapatite column equilibrated with the same buffer. Elute the 6-MSAS with 200 mM potassium phosphate buffer.

-

Ammonium Sulfate Precipitation: Precipitate the 6-MSAS from the eluted fractions by adding ammonium sulfate.

-

Further Purification: The resulting pellet can be further purified using additional chromatography steps if necessary.

CRISPR/Cas9-Mediated Gene Knockout in Penicillium expansum

This protocol provides a general framework for gene knockout using CRISPR/Cas9.

Materials:

-

P. expansum wild-type strain

-

Cas9-sgRNA expressing plasmid

-

Repair template DNA (linear double-stranded DNA with homology arms flanking the target gene)

-

Protoplast preparation reagents (e.g., lysing enzymes)

-

PEG-calcium transformation buffer

-

Selective growth media

Procedure:

-

sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene within the pat cluster.

-

Plasmid and Repair Template Construction: Clone the sgRNA into a Cas9-expressing plasmid. Prepare the repair template with homology arms of at least 1-2 kb.

-

Protoplast Preparation: Generate protoplasts from young mycelia of P. expansum using enzymatic digestion.

-

Transformation: Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear repair template using a PEG-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium. Screen the resulting colonies by diagnostic PCR to identify successful gene knockouts.

-

Confirmation: Confirm the gene deletion by Southern blotting or sequencing.

Heterologous Expression of Fungal Cytochrome P450s in Yeast

This protocol outlines the general steps for expressing this compound-related P450 enzymes (e.g., PatH, PatI) in Saccharomyces cerevisiae.

Materials:

-

Yeast expression vector (e.g., pESC-URA)

-

Competent S. cerevisiae cells

-

cDNA of the target P450 gene

-

Yeast transformation reagents

-

Selective yeast growth media (with and without uracil)

-

Inducing agent (e.g., galactose)

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the P450 gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into competent S. cerevisiae cells using a standard method (e.g., lithium acetate/PEG).

-

Selection: Select for transformed yeast cells on a synthetic defined medium lacking uracil.

-

Protein Expression: Grow the transformed yeast in a selective medium to mid-log phase and then induce protein expression by adding galactose.

-

Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, which will contain the expressed P450 enzyme.

-

Enzyme Assays: Use the microsomal fractions for bioconversion assays with the putative substrate (e.g., m-cresol for PatH) to confirm enzymatic activity.

Enzyme Assay for Isoepoxydon Dehydrogenase (IDH)

Principle:

The activity of IDH can be measured by monitoring the change in absorbance of a cofactor (e.g., NAD(P)H) at 340 nm as it is oxidized or reduced during the conversion of isoepoxydon.

General Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer at an optimal pH containing the substrate (isoepoxydon) and the appropriate cofactor (NAD+ or NADP+).

-

Enzyme Preparation: Use a purified or partially purified enzyme preparation.

-

Assay Initiation: Start the reaction by adding the enzyme to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.

Quantitative Real-Time RT-PCR (RT-qPCR) for this compound Gene Expression

This protocol provides a workflow for analyzing the expression levels of pat genes.

Materials:

-

RNA isolation kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target pat genes and reference genes

Procedure:

-

RNA Isolation: Isolate total RNA from fungal mycelia grown under different conditions.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random or oligo(dT) primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a suitable qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to one or more stably expressed reference genes.

Visualizations

This compound Biosynthetic Pathway

Caption: The enzymatic steps of the this compound biosynthetic pathway.

Experimental Workflow for Gene Knockout and Analysis

Caption: Workflow for creating and analyzing a gene knockout mutant.

Conclusion

The enzymes involved in this compound biosynthesis represent a fascinating and important area of study. The elucidation of the pat gene cluster has provided a roadmap for understanding the molecular machinery responsible for the production of this mycotoxin. While significant progress has been made in identifying the key enzymes and their functions, further research is needed to fully characterize the entire pathway, including the precise kinetic parameters of each enzyme and the quantitative impact of the disruption of each gene on this compound yield. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate this complex biosynthetic pathway. A deeper understanding of these enzymes will not only aid in the development of strategies to mitigate this compound contamination in the food supply but may also uncover novel biocatalysts for applications in synthetic biology and drug development.

References

An In-depth Technical Guide on the Genetic Regulation of Patulin Production in Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the genetic regulatory networks controlling the biosynthesis of patulin, a mycotoxin of significant concern in the food industry. It delves into the key genes, transcription factors, and signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of these complex biological processes.

Introduction to this compound and its Biosynthesis

This compound is a mycotoxin produced by several fungal species, most notably Penicillium expansum, a common pathogen of pome fruits.[1][2][3][4] Its presence in food products, particularly apple juice and its derivatives, poses a significant health risk to consumers.[5] The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by a dedicated gene cluster. Understanding the genetic regulation of this pathway is crucial for developing effective strategies to control this compound contamination in the food supply chain.

The this compound biosynthetic pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. This initial step is followed by a cascade of enzymatic modifications, including decarboxylation, hydroxylation, and cyclization, ultimately leading to the formation of the this compound molecule. The genes encoding the enzymes for this pathway are clustered together in the fungal genome, a common feature for secondary metabolite production in fungi. In P. expansum, this cluster is composed of 15 genes, designated patA through patO.

The this compound Biosynthetic Gene Cluster (pat cluster)

The pat gene cluster in P. expansum spans approximately 44-45 kb and contains genes encoding all the necessary enzymes for this compound biosynthesis, as well as regulatory and transport proteins. The expression of these genes is tightly regulated and often coordinately induced under conditions favorable for this compound production.

Core Biosynthetic Genes

The core of the this compound biosynthetic pathway is catalyzed by a set of key enzymes encoded within the pat cluster. The synthesis of the polyketide backbone of this compound is initiated by a polyketide synthase (PKS), encoded by the patK gene. Subsequent modification steps are carried out by a series of enzymes, including oxidoreductases, dehydrogenases, and cytochrome P450 monooxygenases.

Regulatory and Transport Genes

Within the pat cluster, the patL gene encodes a pathway-specific transcription factor that plays a critical role in activating the expression of the other pat genes. This Zn(II)2Cys6 binuclear zinc cluster transcription factor is essential for this compound biosynthesis. Additionally, the cluster contains genes predicted to encode transporters, such as an ATP-binding cassette (ABC) transporter (peab1), which may be involved in the secretion of this compound or its intermediates out of the fungal cell.

Global Regulators of this compound Production

Beyond the pathway-specific regulator PatL, the production of this compound is governed by a complex network of global regulatory proteins that respond to various environmental and developmental cues. These "master regulators" integrate signals related to nutrient availability, pH, and light to modulate the expression of the pat gene cluster.

The Velvet Complex and LaeA

The velvet complex, composed of proteins such as VeA, VelB, and VelC, is a key regulator of secondary metabolism and development in many filamentous fungi. In P. expansum, VeA, VelB, and VelC have been shown to be involved in the regulation of this compound biosynthesis. These proteins, in conjunction with the global regulator LaeA, form a nuclear complex that controls the expression of numerous secondary metabolite gene clusters, including the pat cluster. Deletion of laeA in P. expansum results in a significant reduction in this compound production and down-regulation of the pat genes.

Carbon Catabolite Repression: The Role of CreA

Carbon source availability is a major factor influencing this compound production. The presence of readily metabolizable sugars, such as glucose and sucrose, often represses the biosynthesis of secondary metabolites through a mechanism known as carbon catabolite repression (CCR). In fungi, CCR is primarily mediated by the transcription factor CreA. In P. expansum, CreA acts as a negative regulator of this compound synthesis. Loss-of-function mutations in creA lead to increased expression of the pat genes and, consequently, higher this compound production, even in the presence of repressive carbon sources. Interestingly, there is evidence suggesting that CreA may negatively regulate laeA expression, providing a link between carbon sensing and the global control of secondary metabolism.

pH Regulation via PacC

The ambient pH of the environment is a critical signal for fungal growth, development, and secondary metabolism. The pH-responsive transcription factor PacC is the central component of the fungal pH signaling pathway. In P. expansum, PacC plays a crucial role in regulating this compound production. This compound biosynthesis is generally favored under acidic conditions. The expression of pacC and the subsequent activation of the PacC protein are influenced by the surrounding pH, which in turn modulates the expression of the pat gene cluster.

Nitrogen Metabolite Repression and AreA

Nitrogen availability also significantly impacts this compound biosynthesis. Similar to carbon, the presence of preferred nitrogen sources, such as ammonium, can lead to the repression of secondary metabolite production through nitrogen metabolite repression (NMR). This process is mediated by the GATA transcription factor AreA. In Penicillium species, the addition of ammonium has been shown to decrease the transcript levels of key this compound biosynthetic genes. The upstream regions of some pat genes contain putative AreA binding sites, suggesting a direct role for this transcription factor in regulating this compound production in response to nitrogen availability.

Signaling Pathways in this compound Regulation

The global regulators discussed above are part of intricate signaling pathways that translate environmental cues into changes in gene expression.

A Model for Integrated Regulation

The regulation of this compound biosynthesis is a result of the complex interplay between pathway-specific and global regulatory networks. Environmental signals such as the availability of carbon and nitrogen sources, as well as ambient pH, are sensed by the fungus and transduced through specific signaling cascades. These pathways converge on the key transcription factors—CreA, AreA, and PacC—which in turn modulate the activity of the global regulator LaeA and the pathway-specific activator PatL. The final output of this integrated network is the precise control of the expression of the pat gene cluster and, consequently, the level of this compound production.

Caption: Integrated signaling pathway for this compound regulation.

Quantitative Data on this compound Regulation

The following tables summarize quantitative data from various studies on the effects of different regulatory factors on this compound production and gene expression.

Table 1: Effect of Global Regulators on this compound Production and Gene Expression

| Gene Deleted | Fungal Strain | Condition | Change in this compound Production | Change in pat Gene Expression | Reference |

| ΔlaeA | P. expansum | In vitro | Decreased | Down-regulated | |

| ΔcreA | P. expansum | In apples | No this compound produced | - | |

| ΔveA | P. expansum | In vitro | Decreased | - | |

| ΔpatL | P. expansum | In vitro | Absent | Drastically decreased |

Table 2: Influence of Environmental Factors on this compound Production

| Factor | Condition | Effect on this compound Production | Reference |

| Carbon Source | Glucose-containing sugars | Favorable | |

| High sucrose (175 mM vs 15 mM) | Decreased by 175-fold | ||

| Nitrogen Source | Complex organic sources | Favorable | |

| Ammonium chloride (30 mM) | Decreased idh and 6-msas transcripts | ||

| pH | Acidic (pH 3-5) | Favorable | |

| pH 4-7 | Highest amount detected | ||

| pH < 3 | Traces detected | ||

| pH 2.5 or 8.5 | Reduced | ||

| Temperature | 20-25 °C | Optimal for production |

Experimental Protocols

This section outlines the general methodologies used in the study of genetic regulation of this compound production. For detailed, step-by-step protocols, it is essential to consult the original research articles.

Fungal Strains and Culture Conditions

-

Strains: Wild-type and genetically modified strains of Penicillium expansum are commonly used.

-

Media: Potato Dextrose Agar (PDA) or Broth (PDB) and Czapek-Dox media are frequently used for routine culture and this compound production assays. Specific carbon and nitrogen sources are added to investigate their effects.

-

Culture: Fungi are typically grown in the dark at a controlled temperature, often around 25°C. For this compound production, static liquid cultures are often permissive, while shaking cultures can be restrictive.

Gene Knockout and Complementation

-

Method: Gene deletion mutants are typically generated using a homologous recombination strategy. A deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into fungal protoplasts via transformation.

-

Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.

-

Complementation: To confirm that the observed phenotype is due to the deletion of the target gene, a complemented strain is created by reintroducing a wild-type copy of the gene into the knockout mutant.

Caption: General workflow for fungal gene knockout.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Fungal mycelium is harvested from liquid cultures, frozen in liquid nitrogen, and ground to a fine powder. Total RNA is then extracted using a commercial kit or a Trizol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-tubulin or actin) as an internal control.

This compound Quantification (HPLC)

-

Extraction: this compound is extracted from fungal cultures or food matrices using a solvent such as ethyl acetate.

-

Purification: The crude extract may be cleaned up using solid-phase extraction (SPE) columns to remove interfering compounds.

-

Analysis: The purified extract is analyzed by high-performance liquid chromatography (HPLC) with a UV detector, typically at a wavelength of 276 nm. The concentration of this compound is determined by comparing the peak area to a standard curve of known this compound concentrations.

Conclusion and Future Directions

The genetic regulation of this compound production in fungi is a complex and multifaceted process. A hierarchical regulatory network, consisting of a pathway-specific transcription factor (PatL) and several global regulators (LaeA, CreA, PacC, and AreA), integrates various environmental signals to control the expression of the pat biosynthetic gene cluster. This intricate control allows the fungus to fine-tune this compound production in response to its surroundings.

For researchers and professionals in drug development, a thorough understanding of these regulatory mechanisms offers several potential avenues for intervention. Targeting the key regulatory proteins or their signaling pathways could lead to novel strategies for preventing this compound contamination in food. Furthermore, the study of these complex regulatory circuits in fungi can provide valuable insights into the fundamental principles of gene regulation and secondary metabolism, which may be applicable to the discovery and production of other bioactive compounds.

Future research should focus on further elucidating the molecular interactions between the different regulatory proteins and identifying the upstream signaling components that sense the environmental cues. A systems-level understanding of the entire regulatory network will be instrumental in developing robust and effective strategies to mitigate the risks associated with this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sequencing, physical organization and kinetic expression of the this compound biosynthetic gene cluster from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Biosynthesis and Toxicological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Patulin Toxicity in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin (PAT), a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant in fruits and their derivatives, posing a significant health risk to consumers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's toxicity in mammalian cells. The primary mechanisms of this compound-induced cytotoxicity involve the induction of oxidative stress, initiation of apoptosis, infliction of DNA damage leading to cell cycle arrest, and modulation of critical cellular signaling pathways. This document outlines the intricate signaling cascades, summarizes key quantitative toxicological data, and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound (4-hydroxy-4H-furo[3,2c]pyran-2[6H]-one) is a secondary metabolite known for its toxic effects, which include mutagenicity, teratogenicity, and immunotoxicity.[1][3] Its primary mode of action at the molecular level is attributed to its electrophilic nature, allowing it to form covalent adducts with nucleophilic molecules, particularly those containing sulfhydryl groups, such as cysteine and glutathione.[1] This reactivity disrupts cellular homeostasis and triggers a cascade of events leading to cell damage and death. Understanding these mechanisms is crucial for developing effective strategies to mitigate this compound's toxic effects and for assessing the risks associated with its presence in the food chain.

Key Mechanisms of this compound Toxicity

Induction of Oxidative Stress

A primary and well-documented mechanism of this compound toxicity is the induction of oxidative stress. This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This surge in ROS is coupled with the depletion of intracellular glutathione (GSH), a critical antioxidant, as this compound readily forms adducts with GSH. The imbalance between ROS production and the cell's antioxidant capacity results in oxidative damage to lipids, proteins, and nucleic acids.

The generation of ROS and depletion of GSH activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, as an electrophile, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression as a cellular defense mechanism.

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in various mammalian cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

The intrinsic pathway is initiated by mitochondrial dysfunction. This compound can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The process is also regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

DNA Damage and Cell Cycle Arrest

This compound has been demonstrated to be genotoxic, causing DNA damage in mammalian cells. The production of ROS by this compound can lead to oxidative DNA damage. The presence of DNA damage triggers cellular checkpoints that halt the cell cycle to allow for DNA repair. If the damage is too severe, the cell may undergo apoptosis. This compound has been shown to induce cell cycle arrest at the G1/S and G2/M phases in different cell types. This cell cycle arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21/WAF1.

Modulation of Cellular Signaling Pathways

This compound's toxicity is orchestrated through the modulation of several key signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. Activation of the p38 and JNK pathways, in particular, has been linked to this compound-induced apoptosis.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that this compound may inhibit the PI3K/Akt pathway, thereby promoting apoptosis.

Quantitative Data on this compound Toxicity

The cytotoxic effects of this compound are dose- and cell-type-dependent. The following tables summarize some of the reported quantitative data on this compound's toxicity in various mammalian cell lines.

| Cell Line | Assay | Exposure Time (h) | IC50 Value (µM) | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTS | 48 | 2.5 | |

| HCT116 (Human Colon Cancer) | MTS | 48 | >50 | |

| MCF-7 (Human Breast Cancer) | MTS | 48 | >50 | |

| L929 (Mouse Fibroblast) | MTS | 48 | 12.48 | |

| HeLa (Human Cervical Cancer) | MTT | 24 | ~3.0 | |

| SW-48 (Human Colon Adenocarcinoma) | MTT | 24 | ~3.5 | |

| MRC-5 (Human Fetal Lung Fibroblast) | MTT | 24 | >8.0 | |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Varies | |

| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 24 | Varies | |

| HEK293 (Human Embryonic Kidney) | Various | 24 | ~7.5 |

Table 1: IC50 Values of this compound in Various Mammalian Cell Lines.

| Cell Line | This compound Concentration (µM) | Effect | Quantitative Change | Reference |

| HEK293 | 7.5 | Increased ROS production | Varies with time | |

| HEK293 | 7.5 | Decreased GSH content | Significant reduction | |

| HEK293 | 15 | Increased p38 phosphorylation | Time-dependent increase | |

| HEK293 | 15 | Increased JNK phosphorylation | Time-dependent increase | |

| Caco-2 | 3 and 30 | Increased caspase-3/7 activity | Dose-dependent increase | |

| 293T | Varies | Decreased SOD activity | Dose-dependent decrease | |

| 293T | Varies | Increased MDA content | Dose-dependent increase | |

| Skin of Mice | 160 µ g/animal | Increased Bax expression | 1.3-2.6 fold increase | |

| Skin of Mice | 160 µ g/animal | Increased p53 expression | 2.8-3.9 fold increase | |

| Skin of Mice | 160 µ g/animal | Increased p21/WAF1 expression | 3.6-3.9 fold increase |

Table 2: Dose-Dependent Effects of this compound on Various Cellular Parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of this compound toxicity.

Cell Viability Assay (MTT Assay)

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired exposure time (e.g., 24 or 48 hours).

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cells in a 96-well plate or on coverslips and treat with this compound as described for the cell viability assay.

-

Wash the cells with pre-warmed PBS or serum-free medium.

-

Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Seed and treat cells with this compound in a 6-well plate or T25 flask.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

DNA Damage Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Protocol:

-

Harvest and resuspend this compound-treated cells in PBS at a concentration of ~1x10⁵ cells/mL.

-

Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

-

For the alkaline comet assay (to detect single-strand breaks), immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Western Blotting for Signaling Protein Activation

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. For signaling pathways, antibodies that recognize the phosphorylated (activated) forms of proteins are often used.

Protocol:

-

Lyse this compound-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total p38, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound toxicity.

Caption: this compound-induced oxidative stress and Nrf2 pathway activation.

References

- 1. Dose dependent cytotoxic activity of this compound on neuroblastoma, colon and breast cancer cell line | Annals of Medical Research [annalsmedres.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

Patulin Genotoxicity and DNA Damage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin (PAT), a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant in fruits and fruit-based products. Its presence in the food chain poses a significant health risk due to its cytotoxic and genotoxic properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound-induced genotoxicity and the intricate network of DNA damage response pathways activated in mammalian cells. This document summarizes key quantitative data, details common experimental protocols for assessing this compound's genotoxicity, and visualizes the involved signaling cascades and workflows.

Introduction

This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite known for its reactivity towards cellular nucleophiles, particularly thiol groups of proteins and glutathione (GSH).[1][2] This reactivity is central to its mechanism of toxicity, leading to a cascade of cellular events that culminate in DNA damage and cell death. The genotoxic effects of this compound include the induction of chromosomal aberrations, micronuclei formation, and DNA strand breaks.[2][3][4] Understanding the molecular pathways triggered by this compound is crucial for risk assessment and the development of potential therapeutic interventions against its toxic effects.

Mechanisms of this compound-Induced Genotoxicity

The genotoxicity of this compound is multifactorial, stemming from its ability to induce oxidative stress, form DNA adducts, and disrupt cellular signaling pathways.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary mechanism of this compound-induced cellular damage is the generation of reactive oxygen species (ROS). This compound treatment leads to a significant increase in intracellular ROS levels, which in turn causes oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. The depletion of intracellular glutathione (GSH), a key antioxidant, further exacerbates this oxidative stress.

DNA Adduct Formation and Cross-linking

This compound is an electrophilic compound that can react with cellular thiols. While direct covalent binding to DNA is not its primary mode of action, this compound has been shown to form adducts with thiol-containing molecules, and there is evidence suggesting its potential to cause DNA-DNA and DNA-protein cross-linking, which can lead to structural damage to DNA and the formation of micronuclei.

DNA Damage Response Pathways

Cells respond to this compound-induced DNA damage through a complex and interconnected network of signaling pathways designed to either repair the damage or eliminate the compromised cell.

Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in various cell types. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: this compound-induced oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This triggers the activation of a caspase cascade, primarily involving caspase-9 and the executioner caspase-3. The Bcl-2 family of proteins plays a crucial role in this process, with this compound causing a decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Extrinsic Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway through the activation of caspase-8.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of ROS induced by this compound can lead to the misfolding of proteins in the endoplasmic reticulum, triggering the ER stress response and the unfolded protein response (UPR). This is characterized by the upregulation of ER stress markers such as GRP78 and CHOP. Prolonged ER stress ultimately activates apoptotic signaling.

Nrf2-Mediated Antioxidant Response

As a defense mechanism against oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like this compound or increased ROS, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression to combat oxidative damage.

p53-Mediated Cell Cycle Arrest and Apoptosis

The tumor suppressor protein p53 is a critical sensor of DNA damage. In response to this compound-induced DNA damage, p53 is activated and can trigger cell cycle arrest, typically at the G1/S or G2/M phases, to allow time for DNA repair. If the damage is too severe, p53 can initiate apoptosis. This compound has been shown to cause an overexpression of p53 and its downstream target p21/WAF1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.

Quantitative Data on this compound-Induced Genotoxicity

The following tables summarize quantitative data from various studies on the genotoxic effects of this compound.

Table 1: this compound-Induced DNA Damage (Comet Assay)

| Cell Line/Organism | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |

| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Olive Tail Moment | 34-63% increase | |

| SH-SY5Y | 500 nM | 24 h | % DNA in Tail | Significant increase |

Table 2: this compound-Induced Micronucleus Formation

| Cell Line/Organism | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |

| Human lymphocytes | 0.4, 0.8, 1.2 µM | 48 h | % Micronucleated cells | Dose-dependent increase | |

| V79 cells | 0.8 µM | 17 h | Chromosomal Aberrations | ~10-fold increase over control | |

| Bone marrow (mice) | 2.5, 5, 10 mg/kg bw | 24 h | Micronucleus frequency | Significant increase |

Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |

| HL-60 | 10, 20 µM | 6 h | Apoptotic cells (DNA laddering) | Clearly observed | |

| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Apoptosis (Annexin V/PI) | 2.8-10 fold induction | |

| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Cell Cycle Arrest | Significant G1 and S-phase arrest | |

| HepG2 | 2.5-15 µM | Not specified | Caspase activity | Elevation of caspase cascade | |

| 293T | Not specified | Not specified | Caspase-3, -8, -9 activity | Significant increase | |

| Caco-2 | 30 µM | 5 and 24 h | "Low-caspase" cells | Induction observed |

Experimental Protocols

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.